molecular formula C17H13NO3 B8511966 8-acetyl-6-methyl-2-(4-pyridinyl)-4H-1-benzopyran-4-one

8-acetyl-6-methyl-2-(4-pyridinyl)-4H-1-benzopyran-4-one

Cat. No. B8511966
M. Wt: 279.29 g/mol
InChI Key: ZNEIVAJFHOOVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07872011B2

Procedure details

A mixture of 8-bromo-2-(4-pyridinyl)-6-methyl-4H-1-benzopyran-4-one (0.12 g, 0.36 mmol), n-butyl vinyl ether (0.047 ml, 0.36 mmol), triethylamine (0.050 ml, 0.36 mmol) in DMF (5 ml) was purged with N2 and then treated with PdCl2(dppf) (27 mg, 0.036 mmol). The mixture was heated to 90° C. overnight. The mixture was cooled to room temperature and treated with 1N aqueous HCl (30 ml) and stirring was continued overnight. The mixture was then diluted with water (50 ml), and lyophilized to dryness. The residue was eluted through a C8-HPLC column and the product isolated as an off-white solid (2.5 mg). The product was identical to that described above.
Name
8-bromo-2-(4-pyridinyl)-6-methyl-4H-1-benzopyran-4-one
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0.047 mL
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
27 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[O:10][C:9]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:8][C:7](=[O:18])[C:6]=2[CH:5]=[C:4]([CH3:19])[CH:3]=1.[CH:20]([O:22]CCCC)=[CH2:21].C(N(CC)CC)C.Cl>CN(C=O)C.O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[CH3:19][C:4]1[CH:3]=[C:2]([C:20](=[O:22])[CH3:21])[C:11]2[O:10][C:9]([C:12]3[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=3)=[CH:8][C:7](=[O:18])[C:6]=2[CH:5]=1 |f:6.7.8.9|

Inputs

Step One
Name
8-bromo-2-(4-pyridinyl)-6-methyl-4H-1-benzopyran-4-one
Quantity
0.12 g
Type
reactant
Smiles
BrC1=CC(=CC=2C(C=C(OC21)C2=CC=NC=C2)=O)C
Name
Quantity
0.047 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
27 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with N2
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
WASH
Type
WASH
Details
The residue was eluted through a C8-HPLC column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC=1C=C(C2=C(C(C=C(O2)C2=CC=NC=C2)=O)C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 mg
YIELD: CALCULATEDPERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.